![molecular formula C13H20ClNS B1379105 2-[(Benzylsulfanyl)methyl]piperidine hydrochloride CAS No. 1864052-29-8](/img/structure/B1379105.png)

2-[(Benzylsulfanyl)methyl]piperidine hydrochloride

Overview

Description

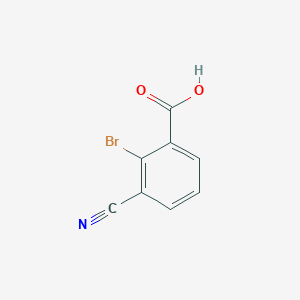

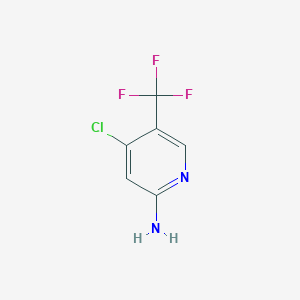

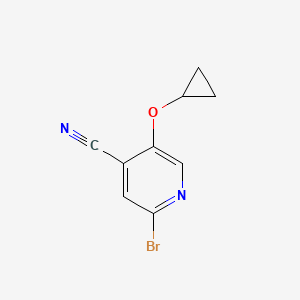

“2-[(Benzylsulfanyl)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H20ClNS . It has a molecular weight of 257.82 g/mol . This compound is likely used for research purposes .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . These reactions can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a benzylsulfanyl group and a methyl group attached to the piperidine ring .Scientific Research Applications

Drug Synthesis and Design

2-[(Benzylsulfanyl)methyl]piperidine hydrochloride: is a valuable intermediate in the synthesis of pharmaceutical compounds. Its piperidine core is a common motif in many drugs, contributing to its pharmacological properties. The compound can be used to create novel molecules with potential therapeutic effects, especially in the realm of central nervous system disorders due to the piperidine ring’s ability to cross the blood-brain barrier .

Anticancer Agents

Research has shown that piperidine derivatives exhibit anticancer activity. By incorporating 2-[(Benzylsulfanyl)methyl]piperidine hydrochloride into new compounds, scientists can explore its efficacy in inhibiting cancer cell growth and metastasis. This could lead to the development of new classes of anticancer drugs .

Antimicrobial and Antifungal Applications

The benzylsulfanyl group in 2-[(Benzylsulfanyl)methyl]piperidine hydrochloride may confer antimicrobial and antifungal properties. It can be used to synthesize compounds that target resistant strains of bacteria and fungi, addressing the growing concern of antimicrobial resistance .

Neurodegenerative Disease Research

Piperidine derivatives are being studied for their potential role in treating neurodegenerative diseases like Alzheimer’s2-[(Benzylsulfanyl)methyl]piperidine hydrochloride could serve as a precursor for compounds that modulate neurotransmitter systems implicated in these diseases .

Analgesic and Anti-inflammatory Drugs

The compound’s structure is conducive to the development of analgesic and anti-inflammatory medications. By modifying the piperidine ring or the benzylsulfanyl group, researchers can create drugs that offer pain relief and reduce inflammation with potentially fewer side effects .

Cardiovascular Drug Development

Piperidine derivatives have been associated with cardiovascular benefits2-[(Benzylsulfanyl)methyl]piperidine hydrochloride might be used to develop drugs that treat conditions like hypertension and arrhythmias by affecting ion channels and receptors in the cardiovascular system .

Antipsychotic Medications

Due to the piperidine moiety’s impact on neurotransmitter systems, derivatives of 2-[(Benzylsulfanyl)methyl]piperidine hydrochloride could be explored for their antipsychotic properties. This could lead to new treatments for schizophrenia and bipolar disorder .

Chemical Biology and Proteomics

In chemical biology, 2-[(Benzylsulfanyl)methyl]piperidine hydrochloride can be used to study protein interactions and functions. It could be a building block for probes that help in understanding the mechanisms of diseases at a molecular level .

Future Directions

properties

IUPAC Name |

2-(benzylsulfanylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NS.ClH/c1-2-6-12(7-3-1)10-15-11-13-8-4-5-9-14-13;/h1-3,6-7,13-14H,4-5,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZALSRIXRORVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CSCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Benzylsulfanyl)methyl]piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride](/img/structure/B1379022.png)

![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)

![4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1379041.png)